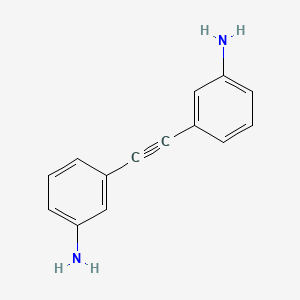

3,3'-(Ethyne-1,2-diyl)dianiline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-[2-(3-aminophenyl)ethynyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVBYUDJYGWMSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C#CC2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288012 | |

| Record name | 3,3′-(1,2-Ethynediyl)bis[benzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102852-93-7 | |

| Record name | 3,3′-(1,2-Ethynediyl)bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102852-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-(1,2-Ethynediyl)bis[benzenamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Nomenclature Within Ethyne Bridged Arenes

3,3'-(Ethyne-1,2-diyl)dianiline belongs to the class of organic compounds known as ethyne-bridged arenes. This classification signifies the presence of two aromatic rings (arenes) connected by a carbon-carbon triple bond (an ethyne (B1235809) group). The nomenclature of such compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

In the case of this compound, the name precisely describes its molecular architecture. "Dianiline" indicates the presence of two aniline (B41778) (aminobenzene) moieties. The prefix "3,3'-" specifies that the ethyne bridge connects the third carbon atom of each aniline ring relative to the amino group. The term "(Ethyne-1,2-diyl)" denotes that the two aniline rings are linked through the first and second carbon atoms of an ethyne molecule.

The broader class of bridged aromatic compounds, sometimes referred to with the suffix "-phane," encompasses a wide variety of structures where aromatic rings are connected by different types of bridges. pageplace.de The systematic IUPAC nomenclature, however, provides a clear and unambiguous way to identify these complex molecules. openochem.orgyoutube.com The naming convention for disubstituted benzenes often uses prefixes like ortho-, meta-, and para- to describe the relative positions of the substituents. libretexts.orglibretexts.org In the case of this compound, the numerical designation is essential for clarity.

Importance of Dianiline Moieties in Functional Materials Chemistry

Aniline (B41778) (C₆H₅NH₂) and its derivatives are fundamental building blocks in the chemical industry and materials science. wikipedia.org The presence of two aniline moieties in 3,3'-(Ethyne-1,2-diyl)dianiline imparts specific properties that make it a valuable component in the synthesis of functional materials.

Aromatic amines are crucial in the production of a wide array of materials, including polymers, dyes, and pharmaceuticals. wikipedia.orgnih.gov The amino groups in the dianiline structure can readily participate in various chemical reactions, making them ideal for creating larger, more complex molecules. researchgate.net For instance, the nucleophilic nature of the amino groups allows for reactions with electrophilic species, a key step in many polymerization processes. vt.edu

The dianiline structure is particularly significant in the synthesis of high-performance polymers like polyimides. Polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edugoogle.com The dianiline component can be reacted with dianhydrides to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu The specific arrangement of the amino groups on the aromatic rings influences the properties of the resulting polymer, such as its solubility and glass transition temperature. nih.gov

Furthermore, the aniline moiety itself is a key structural feature in many bioactive molecules and drugs. researchgate.net The ability to incorporate dianiline units into larger structures opens up possibilities for creating new materials with tailored electronic, optical, or biological properties.

Positioning of 3,3 Ethyne 1,2 Diyl Dianiline As a Key Synthetic Intermediate and Building Block in Current Research

3,3'-(Ethyne-1,2-diyl)dianiline serves as a crucial synthetic intermediate and a versatile building block in the development of advanced materials. Its rigid, linear structure, conferred by the ethyne (B1235809) bridge, combined with the reactive amino groups, makes it an attractive monomer for the synthesis of various polymers and functional organic materials.

One of the primary applications of this compound is in the synthesis of polyimides. vt.edu The ethyne group can be exploited for cross-linking reactions, which can enhance the thermal and mechanical properties of the resulting polymers. The synthesis of these polyimides often involves a one-step or two-step polymerization process where the dianiline is reacted with a dianhydride. vt.edu

Beyond polyimides, the dianiline structure is valuable in the synthesis of other conjugated polymers. These polymers, which feature alternating single and double or triple bonds, often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic thin-film transistors. rsc.org The ethyne bridge in this compound contributes to the delocalization of π-electrons along the polymer backbone, which is essential for charge transport.

The compound and its derivatives are also used in the synthesis of covalent organic frameworks (COFs) and other porous materials. ossila.com The defined geometry and reactive functional groups of this compound allow for the construction of highly ordered, porous structures with potential applications in gas storage, catalysis, and separation.

The table below summarizes the key properties of this compound and its related isomers.

| Property | This compound | 4,4'-(Ethyne-1,2-diyl)dianiline |

| CAS Number | 102852-93-7 bldpharm.comchemsrc.com | 6052-15-9 sigmaaldrich.combldpharm.com |

| Molecular Formula | C₁₄H₁₂N₂ bldpharm.com | C₁₄H₁₂N₂ sigmaaldrich.combldpharm.com |

| Molecular Weight | 208.26 g/mol bldpharm.com | 208.26 g/mol sigmaaldrich.combldpharm.com |

| IUPAC Name | 3-[2-(3-aminophenyl)ethynyl]aniline fluorochem.co.uk | 4-[(4-aminophenyl)ethynyl]phenylamine sigmaaldrich.com |

| Physical Form | Not explicitly stated | Solid sigmaaldrich.com |

| Purity | Not explicitly stated | 95% sigmaaldrich.com |

An in-depth analysis of the synthetic pathways for this compound reveals a strong reliance on well-established organometallic chemistry, with significant advancements focused on improving efficiency, selectivity, and scalability. The methodologies predominantly revolve around palladium-catalyzed cross-coupling reactions, which have become indispensable tools for the formation of carbon-carbon bonds.

Applications of 3,3 Ethyne 1,2 Diyl Dianiline in Advanced Materials Science

Role as a Monomer in Conjugated Polymer Chemistry

The integration of 3,3'-(Ethyne-1,2-diyl)dianiline into polymer chains leverages its inherent rigidity and extended π-system. The ethyne-1,2-diyl group, also known as an acetylene (B1199291) linkage, acts as a rigid spacer that influences the polymer's conformation and electronic properties.

The conductivity in these materials is based on the movement of charged defects within the conjugated framework. rjpbcs.com This conductivity can be significantly enhanced through a process called doping, where the polymer is oxidized or reduced to create charge carriers. nih.govresearchgate.net The incorporation of the rigid acetylenic spacer can lead to a significant red shift in the absorption spectra, indicating an increase in the effective conjugation along the polymer chain. rsc.org The synthesis of these polymers can be achieved through methods like the Sonogashira coupling reaction, which is effective for creating carbon-carbon bonds between aromatic rings and acetylene units. mdpi.com

Table 1: Comparison of Linkages in Electrically Conducting Polymers

| Linkage Type | Properties Conferred | Impact on Conductivity |

|---|---|---|

| Ethynylene | Rigidity, enhanced π-conjugation, potential for higher planarity. mdpi.com | Can increase effective conjugation, potentially leading to higher charge carrier mobility. rsc.org |

| Vinylene | Rigidity (less than ethynylene), maintains planarity. | Facilitates electron delocalization along the polymer backbone. |

| Thiophene | Electron-rich, promotes planarity and intermolecular interactions. | Often used to lower the bandgap and enhance conductivity. |

| Phenylene | Aromatic stability, tunable electronics via substitution. | Forms the basic framework for many conjugated systems. |

The architecture of a conjugated polymer, whether the functional units are in the main chain or appended as side chains, significantly impacts its optoelectronic properties.

Main-Chain Architectures: When this compound is used as a monomer in a polycondensation reaction, the rigid, linear ethyne (B1235809) unit becomes an integral part of the polymer backbone. This forces a more linear and rigid conformation, which can enhance π-orbital overlap between repeating units. The meta-substitution pattern of the dianiline introduces a kink in the polymer chain, disrupting the linearity seen with its 4,4' isomer. This can influence solubility, solid-state packing, and thin-film morphology, all of which are critical for the performance of optoelectronic devices like organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). rsc.orgnih.gov

Side-Chain Architectures: Alternatively, this molecule can be chemically modified and attached as a pendant group to a pre-existing polymer backbone. In this design, the optoelectronic properties of the this compound unit can be imparted to the polymer without drastically altering the physical properties of the main chain. The conformation and packing of the polymer are largely dictated by the main chain, while the electronic and optical properties are influenced by the conjugated side chains. This approach allows for the tuning of properties by controlling the density and placement of the functional side chains. documentsdelivered.com

The relationship between the chemical structure of a polymer and its resulting material properties is fundamental to designing new functional materials. In polymers containing an ethyne bridge, several key relationships are observed:

Rigidity and Conjugation: The carbon-carbon triple bond of the ethyne linker imparts significant rigidity to the polymer backbone. This rigidity reduces conformational disorder and enhances the planarity of the conjugated system. rsc.org Enhanced planarity leads to more effective π-orbital overlap, which typically results in a smaller highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) energy gap, and a corresponding red-shift (shift to longer wavelengths) in the material's optical absorption and emission spectra. rsc.orgmdpi.com

Influence of Linkage Position: The connectivity of the monomer within the polymer chain is critical. Polymers made from the 3,3'- (meta) isomer of dianiline will have a more contorted or kinked structure compared to those made from the 4,4'- (para) isomer. This structural difference directly affects how the polymer chains pack in the solid state. While linear, para-linked polymers often exhibit more ordered, crystalline domains that facilitate efficient charge transport, the kinked structure of meta-linked polymers can disrupt this packing, potentially leading to lower charge mobility but improved solubility in organic solvents. researchgate.net

Photophysical Properties: The rigid ethyne linkage can also enhance fluorescence quantum yields compared to more flexible polymer backbones. rsc.org The restricted bond rotation in the excited state reduces non-radiative decay pathways, leading to more efficient light emission. The specific structure of the polymer, including the presence of strained rings or specific chromophores, can strongly influence these photophysical properties. nih.gov

Building Block for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com The predictable nature of their synthesis, guided by the principles of reticular chemistry, allows for the precise design of their structures and functions. jcbms.org

The design of COFs relies on the selection of monomers (building blocks) with specific symmetries and geometries that direct the formation of an extended, periodic network. rsc.orgresearchgate.net

Monomer Symmetry and Connectivity: this compound acts as a C2-symmetric linear or, more accurately, bent linker. The angle between the two amine functional groups, dictated by the meta-substitution on the phenyl rings, is a key design parameter. When this C2-symmetric linker is combined with a complementary linker of higher symmetry, such as a C3-symmetric tri-aldehyde (e.g., 1,3,5-triformylbenzene), it can predictably form a 2D hexagonal framework through the formation of imine bonds. rsc.org

Porosity and Functionality: The length of the ethyne-dianiline linker determines the pore size of the resulting COF. Longer linkers lead to larger pores. Furthermore, the chemical nature of the linker can be used to imbue the COF with specific functions. acs.org The nitrogen atoms from the dianiline and the π-rich ethyne and phenyl groups can act as sites for gas storage, catalysis, or sensing applications. rsc.orgnih.gov

Solvothermal synthesis is a common and effective method for producing highly crystalline COFs. jcbms.org The process involves the reaction of the constituent monomers in a high-boiling-point solvent or solvent mixture under elevated temperatures and pressures in a sealed vessel. researchgate.net

The typical steps for the solvothermal synthesis of a COF using this compound and a complementary aldehyde linker are as follows:

Mixing: The monomers, such as this compound and an aldehyde-containing molecule, are placed in a Pyrex tube or a similar pressure vessel. researchgate.net

Solvent Addition: A mixture of solvents, often including an organic solvent like dioxane and an aqueous acidic catalyst (e.g., acetic acid), is added. The catalyst is crucial for promoting the reversible formation of imine bonds, which allows for "error-correction" during the crystallization process, leading to a more ordered framework.

Freeze-Pump-Thaw Cycles: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which could interfere with the reaction. researchgate.net

Sealing and Heating: The vessel is flame-sealed under vacuum and placed in an oven at a specific temperature (typically 120 °C) for several days (e.g., 3 days). researchgate.net

Isolation and Activation: After cooling, the solid product is isolated by filtration, washed extensively with various organic solvents to remove unreacted monomers and impurities, and then dried under vacuum to "activate" the pores.

This method has been successfully used to synthesize COFs from the analogous 4,4′-(ethyne-1,2-diyl)dianiline linker, resulting in porous and chemically stable materials suitable for applications like photocatalytic hydrogen generation. alfa-chemistry.com

Table 2: Typical Parameters for Solvothermal Synthesis of Dianiline-Based COFs

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Monomers | Dianiline linker, Aldehyde linker | Building blocks of the framework. |

| Solvent System | e.g., Dioxane/Mesithylene | To dissolve reactants and facilitate crystal growth. |

| Catalyst | Acetic Acid (aqueous solution) | To catalyze reversible imine bond formation for error correction. |

| Temperature | 120 - 150 °C | Provides energy for the reaction and promotes crystallinity. |

| Reaction Time | 3 - 7 days | Allows for the slow, ordered growth of the COF crystals. researchgate.net |

| Atmosphere | Inert (sealed vacuum tube) | Prevents side reactions with atmospheric gases. |

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research data specifically detailing the use of the compound this compound for the applications outlined in the requested article structure. Searches conducted using both the compound name and its CAS number (102852-93-7) did not yield any specific findings related to its application in the following areas:

Precursor for Metal-Organic Frameworks (MOFs)

Crystallographic Control in MOF Synthesis

While the fields of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are subjects of extensive research, with numerous studies on pore engineering, gas adsorption, ligand design, and crystallographic control, no studies have been identified that specifically utilize or report on the properties of this compound in these contexts.

Therefore, the generation of a scientifically accurate article focusing solely on this specific compound as instructed is not possible based on the current body of published scientific research.

Coordination Chemistry of 3,3 Ethyne 1,2 Diyl Dianiline As a Ligand

Chelation Modes and Coordination Preferences of the Dianiline Moiety

The dianiline moiety, characterized by two amino groups attached to separate phenyl rings, offers several potential modes of coordination to a metal center. Typically, the nitrogen atoms of the amino groups act as the primary donor sites. Depending on the geometric constraints of the ligand and the coordination preferences of the metal ion, 3,3'-(Ethyne-1,2-diyl)dianiline could theoretically act as a bidentate or a bridging ligand.

As a bidentate ligand , it could chelate to a single metal center, forming a large-membered ring. The rigidity imposed by the central ethyne (B1235809) unit would likely lead to a strained coordination geometry, which could, in turn, impart unique electronic and reactive properties to the resulting complex.

More plausibly, the linear and rigid nature of the molecule would favor a bridging mode of coordination, linking two separate metal centers. This could lead to the formation of one-dimensional coordination polymers or discrete dimeric/oligomeric structures. The distance and orientation between the two amino groups, dictated by the ethyne spacer, would be a critical factor in determining the structure and properties of such bridged complexes.

Synthesis and Characterization of Metal Complexes (e.g., Zn(II) complexes)

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of metal-amine complexes. A typical synthetic route would involve the reaction of a metal salt (e.g., zinc(II) chloride) with the dianiline ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions (temperature, reaction time) would be crucial in isolating the desired product.

Characterization of any resulting complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the amino groups to the metal center, evidenced by a shift in the N-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information on the ligand's structure within the complex and could indicate changes in the electronic environment upon coordination.

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

While no specific data for Zn(II) complexes of this compound are available, studies on other dianiline ligands with different linkers have shown the formation of both discrete and polymeric structures with Zn(II). mdpi.com

Influence of Metal Centers on Electronic Structure and Reactivity

The choice of the metal center would significantly influence the electronic structure and reactivity of the resulting complex. A d-block metal with accessible d-orbitals could engage in π-backbonding with the ethyne unit, potentially altering the electronic properties of the entire ligand framework. This could be observed through techniques like UV-Visible spectroscopy, where shifts in absorption bands would indicate changes in the electronic transitions upon coordination.

The nature of the metal ion (e.g., hard vs. soft acid) would also dictate the stability and lability of the metal-ligand bond, which in turn would affect the complex's reactivity. For instance, a more labile metal center might allow for the catalytic turnover in a potential application.

Catalytic Applications of Metal-Dianiline Complexes

Metal complexes supported by dianiline-type ligands have been explored for various catalytic applications, often leveraging the electronic and steric properties imparted by the ligand. Given the rigid and linear nature of this compound, its metal complexes could be investigated as catalysts in reactions such as:

Cross-coupling reactions: The defined geometry could influence the efficiency and selectivity of reactions like Suzuki or Heck couplings.

Polymerization reactions: The bidentate or bridging nature of the ligand could be exploited in the design of catalysts for olefin polymerization.

Redox catalysis: The potential for the ligand to participate in electron transfer processes, facilitated by the conjugated system, could be harnessed in redox-based catalysis.

However, without experimental data, these remain speculative areas of research for metal complexes of this compound.

Photophysical and Photochemical Research on Systems Incorporating 3,3 Ethyne 1,2 Diyl Dianiline

Electronic Absorption and Emission Characteristics

Luminescence Properties and Quantum Yield Optimization in Derivatives

There is a lack of specific studies focusing on the luminescence properties and quantum yield of 3,3'-(Ethyne-1,2-diyl)dianiline or its direct derivatives. The optimization of quantum yield in such systems would typically involve chemical modifications to the core structure. Strategies could include the introduction of electron-withdrawing or electron-donating groups to tune the energy levels of the frontier molecular orbitals, or the incorporation of the molecule into larger polymeric or complexed systems to reduce non-radiative decay pathways and enhance emission. However, without experimental data, any discussion on quantum yield optimization for this specific compound remains speculative.

Photocatalytic Applications

While direct photocatalytic applications of this compound are not documented in the available research, significant findings have been reported for its isomer, 2,2'-(Ethyne-1,2-diyl)dianiline. These studies provide critical insight into the potential mechanisms of photocatalysis for this class of compounds.

Currently, there are no specific research articles detailing the use of systems incorporating this compound for photocatalytic hydrogen evolution from water. The development of such a system would require the compound to act as a photosensitizer, absorbing light and initiating electron transfer processes that ultimately lead to the reduction of protons to hydrogen gas, typically in the presence of a co-catalyst and a sacrificial electron donor.

Detailed studies on the photooxidation of the related isomer, 2,2'-(Ethyne-1,2-diyl)dianiline, have been conducted using Salophen-based Zn(II) complexes as photocatalysts under visible light irradiation. sigmaaldrich.comresearchgate.net The process involves the conversion of the dianiline compound into 2-(2-nitrophenyl)-3H-indol-3-one and its analogues. sigmaaldrich.com

The proposed mechanism for this transformation in the presence of a Zn(II) complex and an oxidant like PhI(OAc)2 is as follows:

Excitation: The Zn(II) complex absorbs visible light, promoting an electron from its highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an electron-hole pair. researchgate.net

Electron Transfer: The excited electron is scavenged by molecular oxygen (O2) to generate a superoxide radical anion (O2●—).

Oxidation: The 2,2'-(ethyne-1,2-diyl)dianiline derivative is oxidized by the hole (h+) on the catalyst and reacts with the generated active species.

Reaction Cascade: A series of oxidation and cyclization reactions occur, leading to the formation of the final indol-3-one product, which includes the oxidation of one of the amine groups to a nitro group. sigmaaldrich.com

The efficiency of the photocatalyst, such as the [Zn(CPAMN)] complex, is attributed to its low rate of electron-hole recombination, a suitable bandgap, and a large surface area. sigmaaldrich.com

The choice of oxidant plays a crucial role in the reaction yield. Studies on the 2,2' isomer have shown that PhI(OAc)2 is a significantly more effective oxidant compared to others like K2S2O8 or H2O2.

Table 1: Effect of Different Oxidants on the Photooxidation of 2,2'-(Ethyne-1,2-diyl)dianiline This interactive table is based on data for the 2,2'-(Ethyne-1,2-diyl)dianiline isomer.

| Oxidant | Yield (%) |

|---|---|

| PhI(OAc)2 | 98 |

| K2S2O8 | 55 |

| H2O2 | 35 |

| TBHP | 45 |

| O2 | 25 |

In photocatalytic processes, the primary reactive species are typically superoxide radicals (O2●—), hydroxyl radicals (●OH), holes (h+), and electrons (e—). sigmaaldrich.com For the photooxidation of 2,2'-(Ethyne-1,2-diyl)dianiline catalyzed by Zn(II) complexes, the key active species have been identified through scavenger experiments. sigmaaldrich.com

Scavengers are chemical compounds that selectively trap or remove specific reactive species, allowing researchers to deduce which species are critical for the reaction.

The addition of electron scavengers was found to slow the rate of photooxidation, indicating that electrons (e—) are a reactive species in the process. sigmaaldrich.com

Further experiments implicated the generated superoxide radical (O2●—) as another primary active species. sigmaaldrich.com

Therefore, the findings strongly suggest that the generated superoxide radical anion (O2●—) and the photogenerated electron (e—) are the primary active species driving the photooxidation of 2,2'-(ethyne-1,2-diyl)dianiline. sigmaaldrich.com The reaction pathway proceeds through the interaction of these species with the substrate, leading to the complex multi-step transformation into the final product. sigmaaldrich.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2'-(Ethyne-1,2-diyl)dianiline |

| 2-(2-nitrophenyl)-3H-indol-3-one |

| Diphenylacetylene (B1204595) |

| PhI(OAc)2 (Iodosobenzene diacetate) |

| K2S2O8 (Potassium persulfate) |

| H2O2 (Hydrogen peroxide) |

Computational and Theoretical Studies of 3,3 Ethyne 1,2 Diyl Dianiline and Its Assemblies

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For systems analogous to 3,3'-(ethyne-1,2-diyl)dianiline, such as porphyrin dimers linked by an ethyne (B1235809) bridge, DFT calculations have been employed to understand the geometry and electronic properties. researchgate.netrsc.org These studies, often utilizing functionals like B3LYP with basis sets such as 6-31G(d,p), reveal that the ethyne linker is typically coplanar with the aromatic systems it connects, allowing for efficient π-electron conjugation. researchgate.net This conjugation is crucial for electronic communication between the two aniline (B41778) rings in this compound.

Frontier Molecular Orbital Analysis and Electronic Properties Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the electronic and optical properties of conjugated molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer characteristics. In studies of ethyne-bridged porphyrin dimers, the HOMO and LUMO energy levels are significantly influenced by the conjugation through the acetylene (B1199291) linker. researchgate.netrsc.org

For this compound, it is expected that the HOMO would be delocalized across the entire molecule, with significant contributions from the aniline nitrogen lone pairs and the π-system of the phenyl rings and the ethyne bridge. The LUMO is anticipated to be a π* orbital, also delocalized. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that determines the molecule's electronic absorption and emission properties. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths.

| Property | Predicted Characteristic for this compound | Basis of Prediction |

| HOMO | Delocalized π-orbital with significant contribution from aniline moieties | Analogy with ethyne-bridged aromatic systems |

| LUMO | Delocalized π*-orbital | Analogy with ethyne-bridged aromatic systems |

| HOMO-LUMO Gap | Relatively small, suggesting potential for visible light absorption | General principles of conjugated systems |

Reaction Pathway Modeling and Transition State Characterization

While specific reaction pathway modeling for this compound is not readily found, computational methods can be used to explore potential reactions, such as polymerization or complexation. For instance, the synthesis of related diaminoacetylenes has been studied, including the mechanistic aspects of their formation. researchgate.net

Theoretical modeling could be applied to investigate the polymerization of this compound, which could proceed via oxidative coupling of the amino groups or through reactions involving the ethyne bond. DFT calculations can identify the minimum energy pathways for such reactions and characterize the structures and energies of the transition states. This information is vital for understanding the kinetics and feasibility of forming polymers from this monomer.

Prediction of Spectroscopic Signatures

Theoretical spectroscopy provides a powerful tool for identifying and characterizing molecules. For acetylene and its derivatives, computational methods have been used to predict their vibrational spectra. nih.gov These studies reveal characteristic frequencies for the C-C triple bond stretching and bending modes.

For this compound, time-dependent DFT (TD-DFT) could be used to predict its electronic absorption spectrum (UV-Vis). Based on studies of similar conjugated systems, it is expected to exhibit strong π-π* transitions. researchgate.netrsc.org The infrared (IR) spectrum would be characterized by the N-H stretching and bending vibrations of the aniline groups, aromatic C-H and C=C stretching modes, and the characteristic, though potentially weak, C≡C stretching vibration of the ethyne linker. The Raman spectrum might show a more intense C≡C stretching peak due to the polarizability of the triple bond.

| Spectroscopic Technique | Predicted Signature for this compound | Reference from Analogous Systems |

| UV-Vis | Strong π-π* transitions in the near-UV or visible region | TD-DFT on ethyne-bridged porphyrins researchgate.netrsc.org |

| Infrared (IR) | N-H stretches (~3300-3500 cm⁻¹), C≡C stretch (~2100-2260 cm⁻¹), Aromatic C-H and C=C stretches | General IR data and acetylene spectroscopy nih.govmit.edu |

| Raman | Potentially strong C≡C stretching peak | General principles of Raman spectroscopy |

Molecular Dynamics Simulations for Supramolecular Assemblies and Polymer Chains

Molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules and their larger assemblies. While no specific MD studies on this compound were found, the principles from simulations of other polymers and supramolecular systems can be applied. rsc.orgnih.govresearchgate.netresearchgate.net

MD simulations could predict how individual molecules of this compound might self-assemble in solution or in the solid state through hydrogen bonding between the amine groups and π-π stacking of the aromatic rings. For a polymer derived from this monomer, MD simulations could provide insights into the chain conformation, flexibility, and packing in the solid state. These simulations are crucial for predicting the macroscopic properties of materials, such as their mechanical strength and thermal stability. For instance, simulations of polyimides and other aromatic polymers have been used to study their diffusion properties and phase behavior. rsc.orgresearchgate.net

Advanced Characterization Methodologies for 3,3 Ethyne 1,2 Diyl Dianiline and Derivative Structures

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3,3'-(Ethyne-1,2-diyl)dianiline in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the molecular structure.

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the aniline (B41778) rings would appear as a series of multiplets in the range of δ 6.5-7.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern and the solvent used. The protons of the amine (-NH₂) groups would typically produce a broad singlet, the position of which is highly dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information. The two carbons of the central alkyne (C≡C) bond are expected to resonate in the region of δ 80-90 ppm. The aromatic carbons would display a set of signals between δ 110-150 ppm. The carbon atom directly attached to the nitrogen of the amine group (C-N) would appear in a distinct region of the aromatic spectrum. Combining 1D and 2D NMR experiments, such as COSY and HMBC, allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the molecule. mdpi.com

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 | Multiple signals corresponding to the different protons on the two aniline rings. |

| ¹H | Amine (N-H) | 3.5 - 5.0 | A broad singlet, position is variable and may exchange with D₂O. |

| ¹³C | Alkyne (C≡C) | 80 - 90 | Two signals for the non-equivalent acetylenic carbons. |

| ¹³C | Aromatic (Ar-C) | 110 - 150 | Multiple signals for the twelve aromatic carbons. |

| ¹³C | Aromatic (Ar-C-NH₂) | 145 - 150 | The carbon atom directly bonded to the amine group, typically shifted downfield. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in a molecule. For this compound, the FTIR spectrum would exhibit distinct absorption bands corresponding to the vibrations of its key structural components.

The primary amine (-NH₂) groups give rise to a characteristic pair of stretching vibrations in the 3300-3500 cm⁻¹ region. youtube.com The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The central carbon-carbon triple bond (C≡C) of the ethyne (B1235809) linker, being internal and relatively symmetric, is expected to show a weak to medium absorption band in the 2100-2260 cm⁻¹ range. libretexts.org The presence of strong absorptions in the 1600-1450 cm⁻¹ region corresponds to the C=C stretching vibrations within the aromatic rings. youtube.com Finally, the C-N stretching vibration usually appears in the 1250-1360 cm⁻¹ region. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bands that is unique to the molecule.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (typically two bands) |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C≡C Stretch | Internal Alkyne | 2100 - 2260 | Weak to Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1360 | Medium |

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic Transitions

UV-Vis and photoluminescence spectroscopy are employed to investigate the electronic properties of this compound, which possesses an extended π-conjugated system. The UV-Vis absorption spectrum reveals the electronic transitions that occur when the molecule absorbs light. Typically, conjugated aromatic systems like this exhibit strong absorption bands corresponding to π → π* transitions. The spectrum for this compound would likely show one or more strong absorption maxima (λ_max) in the ultraviolet or near-visible region.

Photoluminescence (or fluorescence) spectroscopy provides information about the molecule's ability to emit light after being electronically excited. Upon excitation at a wavelength corresponding to an absorption band, the molecule may relax to the ground state by emitting a photon. The resulting emission spectrum is typically red-shifted (longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The quantum yield of fluorescence is a measure of the efficiency of this emission process. These photophysical properties are highly sensitive to the molecular environment, including solvent polarity and pH.

| Technique | Parameter | Information Obtained |

|---|---|---|

| UV-Vis Spectroscopy | λ_max (Wavelength of Maximum Absorption) | Energy of the primary electronic (π → π*) transitions. |

| UV-Vis Spectroscopy | ε (Molar Absorptivity) | Probability of the electronic transition occurring. |

| Photoluminescence Spectroscopy | λ_em (Wavelength of Maximum Emission) | Energy of the emitted photon after excitation. |

| Photoluminescence Spectroscopy | Stokes Shift (λ_em - λ_max) | Energy loss between absorption and emission. |

| Photoluminescence Spectroscopy | Quantum Yield (Φ_f) | Efficiency of the fluorescence process. |

High-Resolution Mass Spectrometry (HRMS, ESI-MS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is critical for confirming the molecular formula of this compound. ESI-MS allows the intact molecule to be ionized, typically by protonation to form the [M+H]⁺ ion, which is then detected by the mass analyzer.

While standard mass spectrometry provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of the exact elemental composition of the ion. For this compound, HRMS would be used to verify that the experimentally measured mass of the [M+H]⁺ ion matches the theoretical exact mass calculated for the formula C₁₄H₁₃N₂⁺. This provides unequivocal confirmation of the compound's identity and purity. researchgate.netmdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂ |

| Average Molecular Weight | 208.26 g/mol |

| Monoisotopic Mass | 208.10005 u |

| Expected Ion (ESI+) | [M+H]⁺ |

| Theoretical Exact Mass of [M+H]⁺ | 209.10732 u |

X-ray Diffraction (Powder and Single Crystal) for Solid-State Structures and Crystallinity

X-ray diffraction (XRD) techniques are essential for analyzing the solid-state structure of this compound. Powder XRD (PXRD) and single-crystal XRD provide complementary information about the material's crystallinity and molecular arrangement.

Powder XRD is used to analyze a polycrystalline sample to determine its degree of crystallinity and identify its crystal phase. A crystalline sample will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous sample will show a broad, featureless halo. The positions and intensities of the peaks are characteristic of a specific crystal structure. scispace.com

Single-crystal X-ray diffraction provides the most definitive structural information. nih.gov If a suitable single crystal of the compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms within the molecule, including bond lengths and angles. mdpi.commdpi.com It also reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking.

| Technique | Sample Type | Primary Information Obtained |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Polycrystalline Powder | Crystallinity, phase identification, unit cell parameters (lattice constants). |

| Single-Crystal X-ray Diffraction | Single Crystal | Precise 3D molecular structure, bond lengths, bond angles, crystal packing, intermolecular interactions. |

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Morphology and Nanostructure

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are imaging techniques used to characterize the surface morphology and topography of materials derived from this compound, such as thin films, polymers, or crystalline powders.

SEM uses a focused beam of electrons to scan the sample's surface, generating images with information about surface topography and composition. It is particularly useful for visualizing the shape, size, and arrangement of micro- or nanostructures over a relatively large area.

AFM provides even higher resolution, capable of imaging surfaces at the atomic scale. researchgate.net It uses a sharp tip attached to a cantilever to scan the surface. By measuring the deflection of the cantilever, a three-dimensional topographic map of the surface is generated. AFM can provide quantitative data on features like surface roughness, grain size, and step heights.

| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |

|---|---|---|

| Resolution | Typically nanometer to micrometer scale. | Can achieve atomic/sub-nanometer resolution. |

| Image Type | Primarily 2D projection of the surface. | Provides a true 3D surface profile. |

| Sample Environment | Requires high vacuum. | Can operate in air, liquid, or vacuum. |

| Primary Information | Morphology, particle size, surface texture. | Topography, surface roughness, nanostructure dimensions. |

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. The aniline moieties are electroactive and can undergo oxidation. CV involves scanning the potential of a working electrode and measuring the resulting current, providing information about the oxidation and reduction processes. umb.edu

A cyclic voltammogram of this compound would reveal the potential at which the amine groups are oxidized. The presence of two aniline units connected by a conjugated linker might lead to one or two oxidation waves, depending on the degree of electronic communication between them. The reversibility of these redox processes can be assessed by comparing the anodic and cathodic peak currents and potentials. mdpi.com This analysis is crucial for applications where the compound is used as an electronic or hole-transporting material, as it provides data on the HOMO energy level and the stability of the oxidized species.

| Parameter | Symbol | Significance |

|---|---|---|

| Anodic Peak Potential | E_pa | Potential at which oxidation is maximal. Related to the HOMO energy level. |

| Cathodic Peak Potential | E_pc | Potential at which reduction of the oxidized species is maximal. |

| Half-wave Potential | E_½ | (E_pa + E_pc) / 2. A measure of the formal redox potential for a reversible system. |

| Peak Separation | ΔE_p | |E_pa - E_pc|. Indicates the electrochemical reversibility of the redox process. |

| Anodic Peak Current | i_pa | Related to the concentration of the analyte and the kinetics of the electron transfer. |

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability and Transitions

Thermal analysis techniques are indispensable for characterizing the stability and phase transitions of polymeric materials derived from this compound. Given that this diamine is a monomer used in the synthesis of high-performance polymers such as polyamides and polyimides, understanding the thermal behavior of these resulting materials is crucial for their application in demanding environments. The rigid and linear structure imparted by the ethyne group is expected to significantly influence the thermal properties of these polymers.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. For polymers derived from this compound, TGA provides critical data on their decomposition temperatures and char yield, which is the amount of residual mass at high temperatures.

Aromatic polyamides and polyimides are renowned for their high thermal stability. When a diamine such as this compound is incorporated into the polymer backbone, the inherent rigidity of the aromatic rings and the ethyne linkage contributes to this stability. Studies on aromatic polyamides synthesized from various aromatic diamines show that significant thermal decomposition typically begins at temperatures well above 400°C researchgate.net. For instance, the temperature at which 10% weight loss occurs is a common metric for thermal stability, and for some aromatic polyamides, this can be in the range of 484–538°C ntu.edu.tw. The decomposition of aromatic polyamides often proceeds as a single-step process. In an inert atmosphere like nitrogen, these polymers can leave a high char yield, with some examples showing residual weight percentages at 800°C ranging from 62% to 77% ntu.edu.tw.

Similarly, aromatic polyimides exhibit excellent thermal robustness. Depending on the specific chemical structure, the 10% weight loss temperature for polyimides can exceed 485°C in air ntu.edu.tw. Research on polyimides derived from novel unsymmetrical aromatic diamines has demonstrated decomposition temperatures (at 10% weight loss) of over 573°C researchgate.net. The high thermal stability of these polymers makes them suitable for applications in aerospace, electronics, and other industries where resistance to high temperatures is paramount.

Interactive Table 1: Thermogravimetric Analysis Data for Representative Aromatic Polyamides

| Polymer System | Decomposition Temperature (10% Weight Loss, °C) | Char Yield at 800°C (in N₂) (%) |

| Aromatic Polyamides (General Range) | 484 - 538 ntu.edu.tw | 62 - 77 ntu.edu.tw |

| Aromatic Polyamides (Decomposition Start) | ~441 researchgate.net | Not Reported |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful analytical tool for investigating thermal transitions in polymers, most notably the glass transition temperature (Tg). The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state to a viscous or rubbery state as the temperature is increased. The Tg is a critical parameter that dictates the upper service temperature of a polymeric material.

For amorphous polymers synthesized using this compound, the DSC thermogram reveals a characteristic step change in the heat flow, which corresponds to the glass transition. The rigidity of the polymer chain has a significant impact on the Tg. The inclusion of the rigid ethyne moiety from the this compound monomer is expected to restrict the rotational freedom of the polymer backbone, thereby leading to a higher glass transition temperature.

Aromatic polyimides, which can be synthesized from this diamine, are known to possess high glass transition temperatures. Depending on the specific dianhydride and diamine used in their synthesis, the Tg of aromatic polyimides can vary widely, often falling within the range of 200°C to 355°C. For example, certain soluble aromatic polyimides have been reported to exhibit Tg values between 280°C and 350°C ntu.edu.tw. In other studies involving polyimides from unsymmetrical diamines, glass transition temperatures in the range of 222–251°C have been observed researchgate.net. This wide range underscores the ability to tailor the thermal properties of the resulting polymer by careful selection of the comonomers.

Interactive Table 2: Glass Transition Temperatures for Representative Aromatic Polyimides

| Polymer System | Glass Transition Temperature (Tg) (°C) |

| Soluble Aromatic Polyimides | 280 - 350 ntu.edu.tw |

| Polyimides from Unsymmetrical Diamines | 222 - 251 researchgate.net |

| General Aromatic Polyimides | 200 - 355 |

Future Research Horizons and Prospective Applications of 3,3 Ethyne 1,2 Diyl Dianiline

Rational Design of Next-Generation Functional Materials with Enhanced Performance

The future of materials science lies in the ability to design materials with precisely controlled properties at the molecular level. The structure of 3,3'-(Ethyne-1,2-diyl)dianiline offers a unique opportunity for the rational design of next-generation functional materials. The strategic placement of the amino groups in the meta position on the phenyl rings influences the polymer chain's geometry, leading to materials with modified solubility and processing characteristics compared to their linear para-isomers. researchgate.net

Future research will likely focus on leveraging computational studies, such as Density Functional Theory (DFT), to predict the properties of polymers derived from this compound. tuni.fidiva-portal.org These computational models can simulate electronic structure, bandgap energies, and dielectric properties, allowing for the in silico design of polymers with optimized characteristics for specific applications. tuni.figatech.edu By understanding the structure-property relationships, scientists can tailor the polymer backbone and the cross-linked network to achieve enhanced performance, such as higher glass transition temperatures, improved mechanical toughness, and specific electrical or optical responses. researchgate.net

The ethynyl (B1212043) group in this compound is key to its utility in creating high-performance thermosetting polymers. Upon heating, this group undergoes complex crosslinking reactions, forming a robust three-dimensional network without the release of volatile byproducts. ecust.edu.cn A significant area of future research will be to gain a more fundamental understanding of these curing mechanisms. ecust.edu.cn Advanced analytical techniques, combined with quantum chemical computations, can elucidate the intricate reactions that occur during thermal curing. ecust.edu.cndntb.gov.ua This knowledge will enable the precise control of the cross-linked structure, leading to materials with predictable and superior thermal and mechanical properties for demanding applications in aerospace and microelectronics. youtube.comresearchgate.netresearchgate.net

Table 1: Key Research Areas for Rational Material Design

| Research Area | Focus | Potential Impact |

| Computational Modeling | Predicting polymer properties (electronic, dielectric, mechanical) using DFT and other methods. tuni.fidiva-portal.orggatech.edu | Accelerated discovery of new materials with tailored functionalities. |

| Structure-Property Relationship Studies | Investigating the influence of monomer geometry and polymer architecture on final properties. researchgate.net | Development of polymers with optimized performance for specific applications. |

| Curing Mechanism Elucidation | Understanding the complex thermal crosslinking reactions of the ethynyl group. ecust.edu.cndntb.gov.ua | Precise control over the final properties of thermoset polymers. |

Exploration in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Molecular Sensors)

The conjugated nature of the diphenylacetylene (B1204595) core in this compound suggests significant potential for applications in optoelectronic devices. While research in this area is still in its early stages, the fundamental properties of this compound make it a promising candidate for future exploration.

Polymers incorporating the this compound moiety could be designed to have specific light-absorbing and emitting properties. nih.gov The introduction of such chromophores into polymer backbones is a known strategy for creating materials for organic light-emitting diodes (OLEDs). sigmaaldrich.comsigmaaldrich.comgoogle.com Future work could involve synthesizing a range of polyimides or other polymers containing this unit and characterizing their photoluminescence and electroluminescence. mdpi.com Computational studies will be instrumental in predicting the optical properties of these materials, guiding the synthesis of new compounds with desired emission colors and efficiencies. researchgate.netmdpi.com

The amine groups of this compound also open up possibilities for its use in molecular sensors. These functional groups can act as binding sites for specific analytes. researchgate.net The binding event could induce a change in the electronic structure of the molecule, leading to a detectable change in fluorescence or color. capes.gov.brresearchgate.net Future research could focus on developing fluorescent sensors based on derivatives of this compound for the detection of various chemical species. The design of such sensors would benefit from understanding the relationship between the molecular structure and the sensing response. capes.gov.br

Advanced Catalysis Beyond Current Scope (e.g., Asymmetric Catalysis)

The diamine structure of this compound makes it a potential ligand for the formation of metal complexes. These complexes could exhibit catalytic activity in a variety of organic transformations. While this application is largely unexplored for this specific compound, related diamine ligands have shown great promise in catalysis.

A particularly exciting future direction is the development of chiral catalysts for asymmetric synthesis. By modifying this compound to create chiral derivatives, it may be possible to synthesize transition metal complexes that can catalyze enantioselective reactions. nih.govcapes.gov.brnih.govgoogle.com The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. Future research in this area would involve the design and synthesis of chiral ligands based on the this compound scaffold and the evaluation of their catalytic performance in asymmetric reactions such as hydrogenation, C-H functionalization, or amidation. nih.govnih.gov

Integration into Hybrid Organic-Inorganic Systems

The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both classes of materials, such as the flexibility and processability of polymers with the rigidity and stability of inorganic components. The amine functionalities of this compound provide reactive sites for grafting onto or integrating with inorganic networks, such as those formed through sol-gel processes. youtube.com

Future research could explore the use of this compound as a precursor for creating novel hybrid materials. For example, it could be incorporated into silica (B1680970) or other oxide networks through co-condensation with inorganic precursors like tetraethoxysilane (TEOS). youtube.comresearchgate.net The resulting hybrid materials could exhibit enhanced thermal stability and mechanical properties due to the formation of a cross-linked organic-inorganic network. Furthermore, the ethynyl groups could provide a mechanism for further thermal curing of the hybrid material. Such materials could find applications as high-performance coatings, adhesives, or as matrices for composites. The functionalization of porous materials with amine groups is also a known strategy to enhance their performance in applications like CO2 capture.

Fundamental Studies on Structure-Reactivity Relationships and Mechanism Elucidation

Underpinning all the potential applications of this compound is the need for a deeper fundamental understanding of its structure-reactivity relationships. researchgate.netdiva-portal.org Future research will need to continue to explore how the specific arrangement of atoms in this molecule dictates its chemical behavior and the properties of the materials derived from it.

Detailed mechanistic studies of the polymerization and crosslinking reactions are crucial. researchgate.netecust.edu.cn Investigating the kinetics and thermodynamics of these processes will provide the knowledge needed to control them effectively. ecust.edu.cndntb.gov.ua This includes studying the influence of reaction conditions, such as temperature and catalysts, on the final polymer structure and properties. ecust.edu.cn

Furthermore, a systematic investigation of the relationship between the molecular structure of polymers containing this compound and their macroscopic properties is essential. researchgate.net This involves synthesizing a series of well-defined polymers with systematic variations in their structure and comprehensively characterizing their thermal, mechanical, and electronic properties. researchgate.net This fundamental knowledge is critical for the rational design of new materials and for unlocking the full potential of this compound in advanced applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3,3'-(Ethyne-1,2-diyl)dianiline and its derivatives?

- Methodology : The compound is synthesized via cross-coupling reactions. For example, gold-catalyzed reactions of 2,2′-(ethyne-1,2-diyl)dianiline derivatives with aryl/heteroaryl aldehydes in the presence of HCl yield heterocyclic scaffolds like 2,2′-disubstituted-1H,1′H-3,3′-biindoles . Another route involves palladium-catalyzed coupling under ethyne atmosphere for high-purity synthesis, avoiding aqueous work-up to prevent hydrolysis of anhydride moieties .

- Key Conditions :

- Catalyst: Au or Pd with homogeneous distribution.

- Solvents: Polar aprotic solvents (e.g., dimethylformamide).

- Halogen control: Washing with carboxylic acids (e.g., acetic acid) reduces halogen content .

Q. How can researchers verify the successful synthesis of this compound using spectroscopic methods?

- Analytical Techniques :

- ¹H/¹³C NMR : Peaks at δ 7.0–7.5 ppm (aromatic protons) and δ 80–90 ppm (sp-hybridized carbons of the ethynyl bridge) confirm structure .

- IR Spectroscopy : Absence of nitro (~1520 cm⁻¹) or carbonyl (~1650 cm⁻¹) groups ensures purity, while C≡C stretches (~2100–2260 cm⁻¹) validate the ethynyl bridge .

Advanced Research Questions

Q. How does the substitution pattern (3,3' vs. 4,4') influence the catalytic activity of acetylene-bridged dianiline derivatives in COF-based photocatalysis?

- Structural Impact :

- 3,3' Isomers : Exhibit enhanced π-conjugation and exciton diffusion due to twisted geometries, improving charge transfer in COFs. For example, TP-EDDA COF (3,3' linkage) achieves hydrogen evolution rates (HER) of 30 mmol h⁻¹ g⁻¹ .

- 4,4' Isomers : Linear alignment reduces steric hindrance but limits charge delocalization, leading to lower HER (e.g., diphenyl acetylene-bridged COFs show negligible activity) .

- Table 1 : Activity Comparison in COFs

| COF Structure | Acetylene Units | HER (mmol h⁻¹ g⁻¹) |

|---|---|---|

| TP-EDDA (3,3') | 1 | 30 |

| Diacetylene-bridged (3,3') | 2 | 324 |

| 4,4'-Diphenyl acetylene COF | 1 | <1 |

| Source: |

Q. What strategies can resolve contradictions in reported hydrogen evolution rates for EDDA-based COFs with varying acetylene units?

- Experimental Design :

- Controlled Synthesis : Standardize COF crystallinity and porosity (e.g., BET surface area >1000 m²/g) to isolate acetylene unit effects .

- Photodeposition : Use identical Pt nanoparticle loading (1–2 wt%) to minimize co-catalyst variability .

- Data Analysis :

- Statistical regression to correlate HER with acetylene unit count.

- TD-DFT calculations (B3LYP/6-311++G(d,p)) to model exciton diffusion pathways .

Q. What methodological approaches are used to optimize reaction conditions for synthesizing EDDA-derived heterocyclic scaffolds?

- Parameter Screening :

- Catalyst Loading : Au (1–5 mol%) vs. Pd (0.5–2 mol%) to balance yield and cost .

- Acid Additives : HCl (0.1–1 M) enhances cyclization but excess acid degrades ethynyl bridges .

- Yield Optimization :

- Solvent-free conditions at 80–100°C improve reaction kinetics for biindole formation (yield >85%) .

- Precipitation-driven purification reduces halogen content to <0.1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。